molecular formula C9H12FNO B1440928 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine CAS No. 1083401-19-7

2-(3-Fluoro-phenyl)-2-methoxy-ethylamine

Cat. No.: B1440928
CAS No.: 1083401-19-7
M. Wt: 169.2 g/mol
InChI Key: LOHNIUNUHHPPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluoro-phenyl)-2-methoxy-ethylamine: is an organic compound that features a fluorinated phenyl ring and a methoxyethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine typically involves the reaction of 3-fluorobenzaldehyde with methoxyethylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of green solvents and sustainable practices, such as water as a solvent, is also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the effects of fluorinated phenyl groups on biological activity. It serves as a model compound for the development of new pharmaceuticals with improved efficacy and reduced side effects.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for the exploration of new pharmacophores and the development of compounds with enhanced biological activity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine involves its interaction with specific molecular targets in biological systems. The fluorinated phenyl group can enhance the compound’s binding affinity to target proteins, while the methoxyethylamine group can modulate its pharmacokinetic properties. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and the nature of the target .

Comparison with Similar Compounds

    3-Fluorophenethylamine: Similar structure but lacks the methoxy group.

    2-Methoxyphenethylamine: Similar structure but lacks the fluorine atom.

    3-Fluoro-4-methoxyphenethylamine: Contains both fluorine and methoxy groups but in different positions on the phenyl ring.

Uniqueness: 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical and biological properties. This unique structure allows for specific interactions with molecular targets and can lead to distinct pharmacological effects .

Biological Activity

2-(3-Fluoro-phenyl)-2-methoxy-ethylamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a fluorinated phenyl ring and a methoxy group, which are significant for its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Similar compounds have been shown to modulate the serotonin receptor pathways, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects .

Key Mechanisms:

  • Receptor Modulation: The compound may act as an agonist or antagonist at various serotonin receptors, influencing neurotransmitter release and neuronal excitability.
  • Enzyme Inhibition: It has potential inhibitory effects on enzymes involved in neurotransmitter metabolism, which could enhance serotonergic signaling.

Case Studies and Research Findings

  • Neuropharmacological Studies:
    • A study examining analogs of this compound found that certain derivatives exhibited high affinity for 5-HT2A receptors (Ki values as low as 13 nM), suggesting potential use as antidepressants or anxiolytics .
  • Anticancer Activity:
    • Research indicated that compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives showed IC50 values in the micromolar range against NIH/3T3 cells, indicating a selective action that minimizes toxicity to normal cells .

Table 1: Binding Affinity of Related Compounds at 5-HT Receptors

Compound5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT2C Ki (nM)
This compound13Not reportedNot reported
Analog A23Not reportedNot reported
Analog B46Not reportedNot reported

Table 2: Cytotoxicity Analysis Against NIH/3T3 Cell Lines

CompoundIC50 (μM)
This compound148.26
Reference Compound (Doxorubicin)>1000

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics. The presence of the methoxy group enhances solubility, while the fluorine atom may improve metabolic stability. These factors contribute to the compound's potential efficacy in therapeutic applications.

Properties

IUPAC Name

2-(3-fluorophenyl)-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHNIUNUHHPPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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